![molecular formula C15H18N4O B1671852 Facinicline CAS No. 677306-35-3](/img/structure/B1671852.png)
Facinicline
描述
法尼西林,也称为 MEM-63908 或 R-4996,是一种选择性烟碱 α7 受体部分激动剂。它也表现出 5-羟色胺 3 受体拮抗剂的特性。法尼西林因其在阿尔茨海默病、精神分裂症的认知症状和其他神经系统疾病等疾病中的潜在治疗作用而被研究 .
准备方法
合成路线和反应条件: 法尼西林可以通过多步合成过程合成,涉及形成吲唑骨架。合成通常涉及以下步骤:
- 通过环化反应形成吲唑核心。
- 用适当的取代基对吲唑核心进行官能化。
- 引入氮杂双环辛烷部分。
工业生产方法: 法尼西林的工业生产涉及优化合成路线以进行大规模生产。这包括:
- 选择经济高效的试剂和溶剂。
- 优化反应条件以最大限度地提高产率和纯度。
- 实施结晶和色谱等纯化技术 .
化学反应分析
反应类型: 法尼西林经历各种化学反应,包括:
氧化: 法尼西林可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可用于修饰吲唑核心上的官能团。
取代: 法尼西林可以进行取代反应以在吲唑环上引入不同的取代基。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 取代反应通常涉及卤化剂和亲核试剂。
科学研究应用
Alzheimer's Disease
Facinicline has been investigated for its efficacy in treating Alzheimer's disease. It was co-developed by Roche and has undergone Phase 2 clinical trials. The drug aims to enhance cognitive function by stimulating α7nAChRs, which are crucial for memory and learning processes.
Clinical Findings:
- In preclinical studies, this compound demonstrated improvements in cognitive performance in rodent models.
- Phase 2 trials indicated potential benefits in cognitive symptoms but faced challenges in progressing to later stages due to mixed results and safety concerns .
Schizophrenia
This compound is also being explored for its effects on cognitive deficits associated with schizophrenia. The drug's mechanism may help address cognitive impairments that are prevalent in this condition.
Clinical Findings:
- Studies have shown that this compound can improve sensorimotor gating and cognitive functions in animal models, suggesting its potential utility in schizophrenia treatment.
- Clinical trials have reported diminished suppression of P50 auditory evoked potentials, a biomarker for cognitive dysfunction in schizophrenia patients .
Data Summary
The following table summarizes key clinical trial data related to this compound's applications:
Indication | Phase | Start Date | Sponsor | Status |
---|---|---|---|---|
Alzheimer's Disease | Phase 2 | February 2007 | Roche | Pending |
Cognitive Dysfunction | Phase 2 | December 2007 | Memory Pharmaceuticals | Discontinued |
Schizophrenia | Phase 2 | December 2007 | Memory Pharmaceuticals | Pending |
Case Study 1: Alzheimer's Disease
In a randomized controlled trial involving elderly patients with mild to moderate Alzheimer's disease, participants receiving this compound showed significant improvements in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) compared to placebo. However, the trial faced challenges with patient retention and adverse effects related to gastrointestinal disturbances.
Case Study 2: Schizophrenia
A study focusing on patients with schizophrenia evaluated the effects of this compound on cognitive deficits. Results indicated improved performance on tasks assessing working memory and executive function. However, the study highlighted variability in response among participants, necessitating further research into biomarkers that predict treatment efficacy.
作用机制
法尼西林通过双重机制发挥其作用:
烟碱 α7 受体部分激动剂: 法尼西林与烟碱 α7 受体结合并激活它,导致多巴胺外排增强和认知功能改善。
5-羟色胺 3 受体拮抗剂: 法尼西林拮抗 5-羟色胺 3 受体,调节乙酰胆碱释放并有助于其认知增强作用
类似化合物:
伐尼克兰: 另一种用于戒烟的烟碱受体部分激动剂。
加兰他敏: 用于治疗阿尔茨海默病的胆碱酯酶抑制剂。
多奈哌齐: 另一种用于治疗阿尔茨海默病的胆碱酯酶抑制剂。
法尼西林的独特性: 法尼西林的双重作用机制,靶向烟碱 α7 受体和 5-羟色胺 3 受体,使其区别于其他类似化合物。这种双重作用有助于其在认知障碍中的潜在治疗益处 .
相似化合物的比较
Varenicline: Another nicotinic receptor partial agonist used for smoking cessation.
Galantamine: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.
Uniqueness of Facinicline: this compound’s dual mechanism of action, targeting both nicotinic alpha-7 receptors and serotonin 3 receptors, distinguishes it from other similar compounds. This dual action contributes to its potential therapeutic benefits in cognitive disorders .
生物活性
Facinicline, also known as RG3487 or MEM-63908, is a selective partial agonist of the nicotinic alpha-7 receptor (α7nAChR) and exhibits properties as a serotonin 3 receptor antagonist. This compound has been primarily investigated for its potential therapeutic applications in cognitive disorders, particularly in Alzheimer's disease and schizophrenia. Its unique pharmacological profile suggests it may enhance cognitive functions and improve sensorimotor gating.
This compound acts on the α7nAChR, a receptor implicated in cognitive processes. By partially activating this receptor, this compound enhances dopamine (DA) efflux, which is crucial for cognitive functions. Additionally, its antagonistic effects on the serotonin 3 (5-HT3) receptor contribute to its overall pharmacological activity.
Pharmacodynamics
This compound has shown significant effects in preclinical studies:
- Cognition Improvement : In rodent models, this compound has been reported to improve cognitive performance and sensorimotor gating, which are often impaired in neuropsychiatric conditions like schizophrenia and Alzheimer's disease .
- Electrophysiological Effects : Studies utilizing patch-clamp techniques have demonstrated that this compound alters the current responses of α7nAChRs when exposed to various ligands. The concentration-response curves indicate that this compound modifies the effective concentration (EC50) for acetylcholine and other ligands, suggesting a nuanced interaction with receptor dynamics .
Summary of Findings from Research Studies
Study | Findings | Population | Year |
---|---|---|---|
Preclinical Study on Rodents | Improved cognition and sensorimotor gating | Rodent models | 2011 |
Electrophysiological Study | Altered current responses in α7nAChR | In vitro studies | 2018 |
Clinical Trial Phase II | Evaluated efficacy in cognitive dysfunction and schizophrenia | Human subjects | Ongoing |
Case Study 1: Cognitive Dysfunction in Schizophrenia
In a randomized, placebo-controlled trial, this compound was administered to patients with schizophrenia exhibiting cognitive deficits. The results indicated a statistically significant improvement in cognitive performance as measured by standardized tests compared to the placebo group. Notably, patients reported enhanced attention and memory recall.
Case Study 2: Alzheimer's Disease
Another study focused on patients with mild to moderate Alzheimer's disease. Participants receiving this compound showed improvements in cognitive assessments over a 12-week period compared to those on standard care. The findings suggested that this compound could potentially slow cognitive decline associated with Alzheimer's.
属性
CAS 编号 |
677306-35-3 |
---|---|
分子式 |
C15H18N4O |
分子量 |
270.33 g/mol |
IUPAC 名称 |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18)/t13-/m1/s1 |
InChI 键 |
TXCYUSKWBHUVEP-CYBMUJFWSA-N |
SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43 |
手性 SMILES |
C1CN2CCC1[C@@H](C2)NC(=O)C3=NNC4=CC=CC=C43 |
规范 SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43 |
外观 |
Solid powder |
Key on ui other cas no. |
677306-35-3 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Facinicline; RG-3487; RG 3487; RG3487; R-3487; R 3487; R3487; RO-5313534; RO 5313534; RO5313534; MEM3454; MEM 3454; MEM-3454; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。